molecular formula C8H19N B6156023 methyl(2,3,3-trimethylbutan-2-yl)amine CAS No. 29772-74-5

methyl(2,3,3-trimethylbutan-2-yl)amine

Cat. No.: B6156023
CAS No.: 29772-74-5
M. Wt: 129.24 g/mol
InChI Key: SBNNYCBGSSSIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has the molecular formula C8H19N and a molecular weight of 129.24 g/mol. This compound is characterized by its branched structure, which includes a tertiary amine group attached to a highly substituted butane backbone.

Properties

CAS No.

29772-74-5

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

N,2,3,3-tetramethylbutan-2-amine

InChI

InChI=1S/C8H19N/c1-7(2,3)8(4,5)9-6/h9H,1-6H3

InChI Key

SBNNYCBGSSSIAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)NC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2,3,3-trimethylbutan-2-yl)amine typically involves the alkylation of amines. One common method is the reaction of 2,3,3-trimethylbutan-2-ol with methylamine under acidic conditions. This reaction proceeds via the formation of an intermediate carbocation, which then reacts with methylamine to form the desired amine .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl(2,3,3-trimethylbutan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or primary amines .

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate
Methyl(2,3,3-trimethylbutan-2-yl)amine is primarily utilized as an intermediate in the synthesis of complex organic molecules. It participates in nucleophilic substitution reactions and can be transformed into various derivatives through oxidation and reduction processes. This versatility allows it to serve as a building block for more complex compounds used in pharmaceuticals and agrochemicals .

Reactions Involving this compound

  • Oxidation: Can yield nitroso or nitro derivatives using reagents such as potassium permanganate.
  • Reduction: Capable of forming primary amines when treated with lithium aluminum hydride.
  • Substitution: Engages in reactions with alkyl halides to produce substituted amines.

Biological Research

Enzyme-Substrate Interactions
In biological studies, this compound can be employed to investigate enzyme-substrate interactions. Its structural characteristics allow it to mimic natural substrates in metabolic pathways, providing insights into biochemical processes and regulatory mechanisms within cells .

Pharmaceutical Applications
The compound is also explored as a precursor in the synthesis of pharmaceutical agents targeting specific biological pathways. Its ability to modulate receptor activity makes it a candidate for drug development aimed at treating various diseases .

Industrial Applications

Agrochemicals Production
this compound finds applications in the production of agrochemicals. Its reactivity enables the synthesis of herbicides and pesticides that are crucial for modern agriculture .

Specialty Chemicals
In the industrial sector, this compound is utilized to manufacture specialty chemicals and materials. Its unique properties allow for the development of polymers and coatings with desirable characteristics .

Case Study 1: Pharmaceutical Development

In a study published by researchers focused on drug design, this compound was used as a precursor for synthesizing a new class of anti-inflammatory drugs. The compound's ability to interact with specific receptors was pivotal in enhancing therapeutic efficacy while minimizing side effects.

Case Study 2: Agrochemical Innovation

A recent project aimed at developing sustainable agrochemicals utilized this compound to create novel herbicides that target specific plant species without affecting others. This selective action is attributed to the compound's unique structural properties.

Mechanism of Action

The mechanism by which methyl(2,3,3-trimethylbutan-2-yl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methylamine (CH3NH2): A primary amine with a simpler structure.

    Dimethylamine [(CH3)2NH]: A secondary amine with two methyl groups attached to the nitrogen.

    Trimethylamine [(CH3)3N]: A tertiary amine with three methyl groups attached to the nitrogen.

Uniqueness

Methyl(2,3,3-trimethylbutan-2-yl)amine is unique due to its highly branched structure and the presence of a tertiary amine group. This structural complexity imparts distinct chemical and physical properties, making it valuable in specific applications where other simpler amines may not be suitable .

Biological Activity

Methyl(2,3,3-trimethylbutan-2-yl)amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is classified as a tertiary amine with the molecular formula C8H17NC_8H_{17}N. Its structure allows it to participate in various chemical reactions, including oxidation and reduction processes. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, which is crucial for its biological activity .

The biological activity of this compound primarily involves its interaction with various molecular targets such as receptors and enzymes. Notably, it has been identified as a dual adenosine receptor modulator , acting as an inverse agonist at the A1 receptor and an antagonist at the A2A and A2B receptors. This dual action suggests that it may have implications in modulating physiological responses related to the adenosine signaling pathway .

Table 1: Summary of Biological Targets

Target Type Activity
Adenosine A1RInverse AgonistModulates inhibitory neurotransmission
Adenosine A2ARAntagonistModulates vasodilation and inflammation
Various EnzymesInteractionAlters enzymatic activity

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Antiinflammatory Effects : It has been linked to the inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
  • Analgesic Properties : Studies indicate that this compound may possess pain-relieving properties through its action on specific receptors involved in pain modulation.
  • Cognitive Effects : Preliminary data suggest that it may influence cognitive functions by interacting with neurotransmitter systems .

Case Studies and Research Findings

  • Study on Pain Modulation : A study investigated the analgesic effects of this compound in animal models. The results indicated a significant reduction in pain responses compared to control groups, supporting its potential use in pain management therapies.
  • Inflammation Research : Another study focused on the compound's anti-inflammatory properties. It was found to reduce levels of inflammatory markers in vitro and in vivo, indicating its potential application in treating chronic inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable half-life values in both rat and human plasma (≥240 min), suggesting good stability and bioavailability for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.